Conteltinib

Description

CONTELTINIB is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

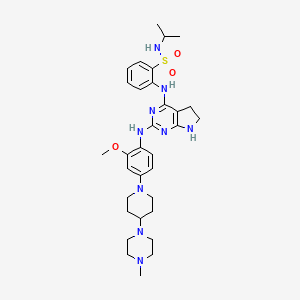

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N9O3S/c1-22(2)38-45(42,43)29-8-6-5-7-27(29)34-31-25-11-14-33-30(25)36-32(37-31)35-26-10-9-24(21-28(26)44-4)40-15-12-23(13-16-40)41-19-17-39(3)18-20-41/h5-10,21-23,38H,11-20H2,1-4H3,(H3,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJCURIANJMFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384860-29-0 | |

| Record name | Conteltinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384860290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CONTELTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URX2UMQ8XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Conteltinib's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conteltinib (also known as CT-707) is a potent, orally available, multi-kinase inhibitor demonstrating significant promise in the treatment of specific cancers, notably non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of Conteltinib, detailing its molecular targets, downstream signaling effects, and preclinical and clinical efficacy. The information presented herein is intended to support further research and development efforts in the field of targeted cancer therapy.

Core Mechanism of Action: Multi-Kinase Inhibition

Conteltinib exerts its anti-neoplastic activity by targeting several key tyrosine kinases involved in tumor cell proliferation, survival, migration, and angiogenesis.[1] Its primary targets are Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][3]

Inhibition of Anaplastic Lymphoma Kinase (ALK)

Conteltinib is a potent second-generation ALK tyrosine kinase inhibitor (TKI).[2] In enzymatic assays, it has been shown to be approximately 10-fold more potent than crizotinib against ALK.[4] ALK gene rearrangements are oncogenic drivers in a subset of NSCLC patients, leading to constitutive activation of the ALK fusion protein and subsequent downstream signaling.[2] Conteltinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of pro-survival and proliferative signaling pathways.[2][4]

Inhibition of Focal Adhesion Kinase (FAK)

Conteltinib demonstrates significant inhibitory effects on FAK, with a reported half-maximal inhibitory concentration (IC50) of 1.6 nM in in vitro kinase assays.[1][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signaling, cell adhesion, and migration.[5] Overexpression and activation of FAK are common in many cancers and are associated with increased malignancy and metastasis.[6] By inhibiting FAK, Conteltinib disrupts these critical cellular processes.

Inhibition of Proline-rich Tyrosine Kinase 2 (Pyk2)

In addition to ALK and FAK, Conteltinib also inhibits Pyk2, a kinase structurally related to FAK that is involved in similar signaling pathways regulating cell migration and adhesion.[1]

Signaling Pathways Modulated by Conteltinib

The therapeutic effects of Conteltinib are a direct result of its ability to modulate key oncogenic signaling cascades downstream of its primary targets.

ALK Signaling Pathway

Aberrantly activated ALK in NSCLC triggers several downstream pathways, principally the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, which collectively promote cell proliferation, survival, and evasion of apoptosis.[2] Conteltinib's inhibition of ALK effectively dampens these signals.

FAK and Pyk2 Signaling Pathways

FAK and Pyk2 are central nodes in integrin-mediated signaling. Upon activation by extracellular matrix (ECM) engagement with integrins, FAK and Pyk2 autophosphorylate, creating docking sites for Src family kinases. This complex then phosphorylates downstream targets, including components of the PI3K-AKT and RAS-MAPK pathways, promoting cell migration, invasion, and survival. Conteltinib's inhibition of FAK and Pyk2 disrupts this signaling axis.

Quantitative Data Summary

In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Reference |

| FAK | 1.6 | [1][3] |

Note: Specific IC50 values for ALK and various crizotinib-resistant ALK mutations are mentioned in preclinical studies but have not been publicly quantified in the reviewed literature.[4]

Preclinical Efficacy in Xenograft Models

In preclinical studies using xenograft models of ALK-positive NSCLC, Conteltinib demonstrated marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors.[2] In a HepG2 xenograft nude mouse model, monotherapy with Conteltinib (50 mg/kg) resulted in a 19.4% inhibition in tumor weight.[1]

| Xenograft Model | Treatment | Outcome | Reference |

| HepG2 (Hepatocellular Carcinoma) | Conteltinib (50 mg/kg) | 19.4% tumor weight inhibition | [1] |

| ALK-positive NSCLC (crizotinib-sensitive) | Conteltinib | Marked anti-tumor activity | [2] |

| ALK-positive NSCLC (crizotinib-resistant) | Conteltinib | Marked anti-tumor activity | [2] |

Clinical Efficacy (Phase 1 Study NCT02695550)

A multicenter, open-label, first-in-human phase 1 study evaluated the safety, pharmacokinetics, and efficacy of Conteltinib in patients with advanced ALK-positive NSCLC.[1][4]

| Patient Cohort | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) | Reference |

| ALK TKI-naïve | 39 | 64.1% (95% CI, 47.2-78.8) | 15.9 months (95% CI, 9.26-23.3) | 15.0 months (95% CI, 9.06-25.8) | [1][4] |

| Crizotinib-pretreated | 21 | 33.3% (95% CI, 14.6-57.0) | 6.73 months (95% CI, 4.73-8.54) | 6.60 months (95% CI, 3.77-13.3) | [1][4] |

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination (General Methodology)

While the specific protocol for determining the 1.6 nM IC50 of Conteltinib against FAK has not been detailed in the available literature, a general methodology for such an assay, often the ADP-Glo™ Kinase Assay, is as follows:

Protocol Steps:

-

Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human FAK), a suitable substrate, ATP, and serial dilutions of Conteltinib in an appropriate kinase buffer.

-

Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of Conteltinib. Initiate the reaction by adding ATP.

-

Incubation: Allow the kinase reaction to proceed for a defined period at a controlled temperature.

-

Reaction Termination: Stop the reaction and deplete any unconsumed ATP using a reagent such as the ADP-Glo™ Reagent.

-

ADP Detection: Convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader. The intensity of the signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

IC50 Calculation: Plot the kinase activity against the concentration of Conteltinib to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Xenograft Tumor Model (General Methodology)

-

Cell Culture: Culture human cancer cells (e.g., H3122CR NSCLC cells) under standard conditions.[5]

-

Animal Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude mice).[1]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into control and treatment groups. Administer Conteltinib (e.g., by oral gavage) at a specified dose and schedule.[1]

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Data Analysis: Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and control groups.

Overcoming Resistance to Crizotinib

A key aspect of Conteltinib's mechanism of action is its ability to overcome resistance to the first-generation ALK inhibitor, crizotinib. Preclinical studies have shown that Conteltinib is effective against various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q.[4] This is clinically significant, as demonstrated by the 33.3% overall response rate in crizotinib-pretreated patients in the phase 1 trial.[1][4] One proposed mechanism for overcoming resistance in crizotinib-resistant NSCLC cells is through the activation of the PDPK1-AKT1 pathway by targeting FAK.[5]

Mechanisms of Resistance to Conteltinib

The mechanisms of acquired resistance to Conteltinib are not yet well-elucidated. As a second-generation TKI, it is plausible that novel on-target ALK mutations or activation of bypass signaling pathways could contribute to resistance. Further preclinical and clinical studies are warranted to investigate these potential mechanisms.

Conclusion

Conteltinib is a promising multi-kinase inhibitor with a well-defined mechanism of action centered on the potent inhibition of ALK, FAK, and Pyk2. Its ability to overcome crizotinib resistance in ALK-positive NSCLC, coupled with a manageable safety profile, positions it as a valuable therapeutic candidate. The quantitative data from preclinical and early clinical studies support its continued development. Future research should focus on elucidating the mechanisms of resistance to Conteltinib to inform the development of next-generation inhibitors and rational combination therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CT-707 Overcomes Resistance of Crizotinib through Activating PDPK1- AKT1 Pathway by Targeting FAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com.cn [promega.com.cn]

Conteltinib: A Multi-Kinase Inhibitor Targeting ALK, FAK, and Pyk2 in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Conteltinib (CT-707) is an orally bioavailable, potent multi-kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] These kinases are critical mediators in oncogenic signaling pathways, playing key roles in cell proliferation, survival, migration, and angiogenesis. Dysregulation of ALK, FAK, and Pyk2 is implicated in various malignancies, making them attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the preclinical and clinical data on Conteltinib, with a focus on its mechanism of action, quantitative inhibitory activity, and the methodologies of key experimental studies.

Introduction

Receptor and non-receptor tyrosine kinases are pivotal in cellular signaling, and their aberrant activation is a hallmark of many cancers. Conteltinib has emerged as a promising therapeutic agent due to its ability to simultaneously inhibit three key kinases:

-

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, genetic alterations in ALK are oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC).[2]

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central component of focal adhesions, mediating signals from integrins and growth factor receptors to regulate cell motility, invasion, and survival.

-

Proline-rich Tyrosine Kinase 2 (Pyk2): A non-receptor tyrosine kinase structurally related to FAK, Pyk2 is involved in various cellular processes, including cell migration and proliferation.

This document will delve into the technical details of Conteltinib's activity against these targets, presenting available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Presentation

The inhibitory activity of Conteltinib against its target kinases has been evaluated in various preclinical studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Conteltinib

| Target Kinase | IC50 (nM) | Notes |

| FAK | 1.6[3][4][5][6] | Determined by in vitro kinase assay. |

| ALK | Not explicitly reported | Stated to be approximately 10-fold more potent than crizotinib. Inhibition of ALK is more potent than the inhibition of FAK and Pyk2.[2] |

| Pyk2 | Not explicitly reported | Inhibition is less potent than the inhibition of ALK.[2] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Phase I Clinical Trial Efficacy of Conteltinib in ALK-Positive NSCLC Patients (NCT02695550)[2][7]

| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| Overall (n=60) | 53.3% | 80.0% | 9.26 months |

| ALK TKI-naïve (n=39) | 64.1%[7] | 82.1% | 15.9 months[7] |

| Crizotinib-pretreated (n=21) | 33.3%[7] | 76.2% | 6.73 months[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments typically employed in the preclinical and clinical evaluation of kinase inhibitors like Conteltinib.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of Conteltinib in inhibiting the enzymatic activity of ALK, FAK, and Pyk2.

Materials:

-

Recombinant human ALK, FAK, or Pyk2 enzyme

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP), radio-labeled (γ-³²P-ATP) or unlabeled

-

Conteltinib (CT-707) at various concentrations

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well plates

-

Phosphocellulose paper or other capture membrane

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a series of dilutions of Conteltinib in the kinase reaction buffer.

-

In a 96-well plate, add the recombinant kinase enzyme, the kinase-specific substrate, and the diluted Conteltinib or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated γ-³²P-ATP.

-

Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

-

Alternatively, for non-radioactive assays, measure the product formation using methods like luminescence (e.g., ADP-Glo™ Kinase Assay).

-

Plot the percentage of kinase inhibition against the logarithm of Conteltinib concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability and Apoptosis Assays

These assays are crucial for assessing the cytotoxic and pro-apoptotic effects of Conteltinib on cancer cell lines.

Objective: To determine the effect of Conteltinib on the viability and induction of apoptosis in cancer cells.

Materials:

-

Cancer cell lines (e.g., ALK-positive NSCLC cells, hepatocellular carcinoma cells)

-

Cell culture medium and supplements

-

Conteltinib (CT-707) at various concentrations

-

96-well clear or opaque-walled plates

-

Reagents for viability assay (e.g., MTT, MTS, or CellTiter-Glo®)

-

Reagents for apoptosis assay (e.g., Annexin V-FITC and Propidium Iodide, Caspase-Glo® 3/7)

-

Plate reader (absorbance, fluorescence, or luminescence)

-

Flow cytometer

Procedure (Cell Viability - MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Conteltinib and incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Procedure (Apoptosis - Annexin V/PI Staining):

-

Treat cells with Conteltinib as described for the viability assay.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Model

This protocol describes a general approach for evaluating the anti-tumor efficacy of Conteltinib in a mouse model.

Objective: To assess the in vivo anti-tumor activity of Conteltinib, alone or in combination with other agents.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation (e.g., human hepatocellular carcinoma cells)

-

Conteltinib (CT-707) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Inject cancer cells subcutaneously into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into different treatment groups (e.g., vehicle control, Conteltinib alone, combination therapy).

-

Administer Conteltinib and other treatments according to the specified dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Compare the tumor growth inhibition between the different treatment groups.

Mandatory Visualizations

Signaling Pathways

Caption: Conteltinib inhibits ALK, FAK, and Pyk2 signaling pathways.

Experimental Workflow: In Vitro IC50 Determination

Caption: Workflow for determining the in vitro IC50 of Conteltinib.

Logical Relationship: Conteltinib's Multi-Targeting Rationale

Caption: Rationale for Conteltinib's anti-cancer activity.

Conclusion

Conteltinib is a potent multi-kinase inhibitor with significant activity against ALK, FAK, and Pyk2. Preclinical data demonstrate its ability to inhibit these kinases and suppress tumor cell growth and survival. The Phase I clinical trial in ALK-positive NSCLC patients has shown promising anti-tumor activity and a manageable safety profile. The dual inhibition of ALK and FAK/Pyk2 signaling pathways provides a strong rationale for its continued development as a monotherapy and in combination with other anti-cancer agents. Further investigation is warranted to fully elucidate its therapeutic potential across a broader range of malignancies.

References

- 1. Facebook [cancer.gov]

- 2. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conteltinib - Immunomart [immunomart.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Conteltinib: A Second-Generation ALK Inhibitor for Non-Small Cell Lung Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Conteltinib (CT-707) is an orally bioavailable, potent, and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in both preclinical models and clinical trials involving patients with ALK-positive non-small cell lung cancer (NSCLC).[1][2] As a multi-kinase inhibitor, Conteltinib also targets Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[3] This technical guide provides a comprehensive overview of Conteltinib, with a focus on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Introduction to Conteltinib

Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of NSCLC patients. While first-generation ALK inhibitors like crizotinib have shown clinical benefit, the development of acquired resistance, often through secondary mutations in the ALK kinase domain, limits their long-term efficacy. Second-generation ALK inhibitors have been developed to overcome these resistance mechanisms.

Conteltinib is a potent, ATP-competitive second-generation ALK TKI.[2] Preclinical studies have demonstrated its ability to inhibit wild-type ALK and a range of crizotinib-resistant ALK mutations.[2] Furthermore, a first-in-human Phase 1 clinical trial (NCT02695550) has established its safety profile and demonstrated promising efficacy in both ALK TKI-naïve and crizotinib-pretreated patients with advanced ALK-positive NSCLC.[1][2][4]

Mechanism of Action

Conteltinib exerts its anti-tumor effects by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its phosphorylation and downstream signaling. This blockade disrupts key cellular pathways involved in cell growth, proliferation, and survival. The primary signaling cascades affected by ALK inhibition include the RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.

ALK Signaling Pathway

Caption: Simplified ALK signaling pathway and the inhibitory action of Conteltinib.

Quantitative Data

In Vitro Efficacy

Conteltinib has demonstrated potent inhibitory activity against wild-type ALK and various crizotinib-resistant mutants. While specific IC50 values from the primary preclinical publication's supplementary data were not accessible through the conducted searches, the available literature indicates that Conteltinib is approximately 10-fold more potent than crizotinib against ALK and is active against mutations including L1196M, G1202R, F1174L, G1269S, and R1275Q.[2] Conteltinib also exhibits significant inhibitory effects on FAK with an IC50 of 1.6 nM.[3]

Table 1: In Vitro Kinase Inhibitory Activity of Conteltinib (Illustrative)

| Kinase Target | IC50 (nM) |

| ALK (Wild-Type) | Data not publicly available |

| ALK L1196M | Data not publicly available |

| ALK G1202R | Data not publicly available |

| ALK F1174L | Data not publicly available |

| ALK G1269S | Data not publicly available |

| ALK R1275Q | Data not publicly available |

| FAK | 1.6[3] |

| Pyk2 | Data not publicly available |

Note: The IC50 values against ALK mutations are cited as being present in the supplementary material of a primary research article which was not publicly accessible during the information gathering for this guide.

Clinical Efficacy (Phase 1 Study NCT02695550)

The first-in-human Phase 1 study of Conteltinib enrolled 64 patients with advanced ALK-positive NSCLC, including both ALK TKI-naïve and crizotinib-pretreated individuals.[1][2]

Table 2: Efficacy of Conteltinib in ALK-Positive NSCLC Patients [1][2][3][4]

| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |

| ALK TKI-Naïve (n=39) | 64.1% (95% CI: 47.2-78.8) | 15.9 months (95% CI: 9.26-23.3) | 15.0 months (95% CI: 9.06-25.8) |

| Crizotinib-Pretreated (n=21) | 33.3% (95% CI: 14.6-57.0) | 6.73 months (95% CI: 4.73-8.54) | 6.60 months (95% CI: 3.77-13.3) |

Clinical Safety (Phase 1 Study NCT02695550)

Conteltinib demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) are summarized below.

Table 3: Common Treatment-Related Adverse Events (TRAEs) in the Phase 1 Study of Conteltinib (N=64) [1][2]

| Adverse Event | Any Grade (%) | Grade ≥3 (%) |

| Diarrhea | 71.9 | Data not specified |

| Serum creatinine elevated | 45.3 | Data not specified |

| Aspartate aminotransferase elevated | 39.1 | Data not specified |

| Nausea | 37.5 | Data not specified |

Overall, 90.6% of patients experienced a TRAE, with 14.1% experiencing a grade ≥3 TRAE.[1][2] The maximum tolerated dose (MTD) was not reached in the dose-escalation phase.[1][2] The recommended Phase 2 dose was determined to be 600 mg once daily for ALK TKI-naïve patients and 300 mg twice daily for crizotinib-pretreated patients.[1][2]

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical evaluation of second-generation ALK inhibitors. While the specific protocols for Conteltinib are not publicly available, these examples are based on established methodologies in the field.

In Vitro Kinase Assay (Illustrative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Conteltinib against wild-type and mutant ALK kinase domains.

Materials:

-

Recombinant human ALK kinase domain (wild-type and mutants)

-

Biotinylated peptide substrate

-

ATP

-

Conteltinib (serial dilutions)

-

Kinase buffer

-

Streptavidin-coated plates

-

Detection antibody (e.g., anti-phosphotyrosine antibody)

-

Substrate for detection enzyme (e.g., HRP substrate)

-

Plate reader

Method:

-

Prepare serial dilutions of Conteltinib in kinase buffer.

-

In a streptavidin-coated 96-well plate, add the biotinylated peptide substrate.

-

Add the recombinant ALK kinase enzyme to each well.

-

Add the serially diluted Conteltinib or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Wash the plate to remove unbound reagents.

-

Add a primary antibody (e.g., anti-phosphotyrosine) to detect the phosphorylated substrate.

-

Incubate and wash the plate.

-

Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Incubate and wash the plate.

-

Add the enzyme substrate and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each Conteltinib concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro kinase assay to determine IC50 values.

Cell Viability Assay (Illustrative Protocol)

Objective: To assess the effect of Conteltinib on the viability of ALK-positive cancer cell lines.

Materials:

-

ALK-positive NSCLC cell lines (e.g., H3122, STE-1)

-

Cell culture medium and supplements

-

Conteltinib (serial dilutions)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Method:

-

Seed ALK-positive NSCLC cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of Conteltinib in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of Conteltinib or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

In Vivo Xenograft Study (Illustrative Protocol)

Objective: To evaluate the anti-tumor efficacy of Conteltinib in a mouse xenograft model of ALK-positive NSCLC.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

ALK-positive NSCLC cell line (e.g., H3122)

-

Matrigel (or similar)

-

Conteltinib formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Method:

-

Subcutaneously implant ALK-positive NSCLC cells mixed with Matrigel into the flank of immunocompromised mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer Conteltinib or vehicle control orally at a predetermined dose and schedule (e.g., once or twice daily).

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Analyze the data to determine the effect of Conteltinib on tumor growth.

Caption: Workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

Conclusion

Conteltinib is a promising second-generation ALK inhibitor with demonstrated efficacy in ALK-positive NSCLC, including in patients who have developed resistance to crizotinib. Its manageable safety profile and significant anti-tumor activity make it a valuable addition to the therapeutic armamentarium for this patient population. The data and protocols presented in this technical guide provide a solid foundation for further research and development in the field of targeted cancer therapy. Further investigation into its activity against a broader range of ALK resistance mutations and its potential in combination therapies is warranted.

References

- 1. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapy Detail [ckb.genomenon.com:443]

- 4. Non Small Cell Lung Cancer - SY-707 - ALK positive - LARVOL VERI [veri.larvol.com]

An In-depth Technical Guide to the Preclinical Investigation of Conteltinib in Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigation of Conteltinib (CT-707) in the context of hepatocellular carcinoma (HCC). This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Conteltinib

Conteltinib (also known as CT-707) is a multi-kinase inhibitor that has shown potential in cancer therapy. Its primary targets include Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Pyk2.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival, and its overexpression is implicated in the progression and metastasis of various cancers, including hepatocellular carcinoma.[2][3][4] The investigation of Conteltinib in HCC is primarily centered on its ability to inhibit FAK and its potential synergistic effects when combined with other targeted therapies.

Mechanism of Action in Hepatocellular Carcinoma

In the context of HCC, the therapeutic rationale for Conteltinib focuses on its potent inhibition of FAK. FAK is a key mediator of signaling pathways downstream of integrins and growth factor receptors, which are often dysregulated in cancer.[2][3] Preclinical evidence suggests that while some targeted therapies, such as the c-Met inhibitor Cabozantinib (XL184), are effective in HCC, they can induce a compensatory activation of FAK, potentially leading to treatment resistance.

Conteltinib's mechanism of action in HCC is highlighted by its ability to block this Cabozantinib-induced FAK activation. By inhibiting this escape mechanism, Conteltinib acts synergistically with Cabozantinib to suppress HCC cell proliferation and induce apoptosis.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of Conteltinib, both alone and in combination with Cabozantinib, on HCC cell lines.

Table 1: In Vitro Cell Viability in HCC Cell Lines

| Treatment Group | Concentration | HepG2 Cell Survival Rate (%) | Bel-7402 Cell Survival Rate (%) |

| Control | - | 100 | 100 |

| Cabozantinib (XL184) | 5 µM | 57.3 | 57.8 |

| Conteltinib (CT-707) | 3 µM | 39.3 | 61.6 |

| Combination | 5 µM XL184 + 3 µM CT-707 | 11.2 | 34.2 |

Table 2: In Vitro Apoptosis Rates in HCC Cell Lines

| Treatment Group | HepG2 Apoptosis Rate (%) | Bel-7402 Apoptosis Rate (%) |

| Control | 5.0 | 4.4 |

| Cabozantinib (XL184) | 10.5 | 16.3 |

| Conteltinib (CT-707) | 18.4 | 8.7 |

| Combination | 41.1 | 36.4 |

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model

| Treatment Group | Tumor Weight Inhibition Rate (%) |

| Cabozantinib (XL184) Monotherapy | 30.7 |

| Conteltinib (CT-707) Monotherapy | 19.4 |

| Combination (XL184 + CT-707) | 77.4 |

Experimental Protocols

This section provides detailed methodologies for the key experiments typically employed in the preclinical evaluation of anti-cancer agents like Conteltinib in HCC.

Cell Viability Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., HepG2, Bel-7402)

-

Complete culture medium

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with varying concentrations of Conteltinib, Cabozantinib, or a combination of both. Include a vehicle-treated control group. Incubate for the desired duration (e.g., 72 hours).

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of ice-cold 10% TCA to each well. Incubate at 4°C for 1 hour.[5]

-

Washing: Discard the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.[6][7]

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5][6]

-

Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.[7]

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

Materials:

-

Treated and control HCC cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation agent like trypsin.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Conteltinib in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

-

Hepatocellular carcinoma cells (e.g., HepG2)

-

Matrigel (optional, to enhance tumor formation)

-

Conteltinib and Cabozantinib formulations for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest HCC cells during their exponential growth phase and resuspend them in a sterile solution, such as PBS or serum-free medium, optionally mixed with Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.[9][10]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

-

Drug Administration: Administer Conteltinib, Cabozantinib, the combination, or a vehicle control to the respective groups according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.[10]

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice, and excise and weigh the tumors. The tumor growth inhibition rate can then be calculated.

Visualization of Signaling Pathways and Workflows

FAK Signaling Pathway in Hepatocellular Carcinoma

Caption: FAK signaling pathway in HCC and the inhibitory action of Conteltinib.

Experimental Workflow for Preclinical Evaluation

Caption: A representative experimental workflow for the preclinical evaluation of Conteltinib in HCC.

Summary and Future Directions

The preclinical data available to date suggests that Conteltinib (CT-707) is a potent FAK inhibitor with significant anti-tumor activity in hepatocellular carcinoma models, particularly when used in combination with the c-Met inhibitor Cabozantinib. The synergistic effect observed in both in vitro and in vivo studies is attributed to Conteltinib's ability to counteract the compensatory FAK activation induced by Cabozantinib.

As of late 2025, there are no publicly registered clinical trials specifically investigating Conteltinib in patients with hepatocellular carcinoma. A phase 1 clinical trial (NCT02695550) has evaluated the safety and efficacy of Conteltinib in patients with advanced ALK-positive non-small cell lung cancer.[11] The findings from this trial may provide valuable information regarding the safety profile and pharmacokinetics of Conteltinib that could inform the design of future clinical studies in HCC.

Further research is warranted to fully elucidate the therapeutic potential of Conteltinib in HCC. This includes the identification of predictive biomarkers for patient stratification and the exploration of other potential combination therapies. The promising preclinical results, however, establish a strong foundation for the continued development of Conteltinib as a novel therapeutic agent for hepatocellular carcinoma.

References

- 1. glpbio.com [glpbio.com]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Focal Adhesion Kinase (FAK) Over-Expression and Prognostic Implication in Pediatric Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 8. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]

- 9. Subcutaneous Model of Human Hepatocellular Carcinoma [bio-protocol.org]

- 10. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Conteltinib's Inhibition of Focal Adhesion Kinase: A Technical Guide for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conteltinib (CT-707) is an orally available, potent multi-kinase inhibitor targeting Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that is frequently overexpressed in various tumors and is associated with poor prognosis.[3] Its activation promotes tumor growth, invasion, metastasis, and angiogenesis.[3] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical data related to the FAK-inhibitory activity of Conteltinib in cancer. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to FAK Signaling in Cancer

Focal Adhesion Kinase (FAK) is a critical mediator of signaling pathways initiated by integrins and growth factor receptors. These pathways are integral to cell adhesion, migration, proliferation, and survival. In the context of cancer, dysregulation of FAK signaling is a key driver of tumorigenesis and metastasis.[3] FAK's functions can be both kinase-dependent, involving the phosphorylation of downstream substrates, and kinase-independent, acting as a scaffolding protein.[4] Key downstream signaling cascades activated by FAK include the PI3K/Akt and RAS/MEK/ERK pathways, which are central to cancer cell survival and proliferation.[5]

Mechanism of Action of Conteltinib

Conteltinib is a small molecule inhibitor that selectively binds to and inhibits the kinase activity of FAK, ALK, and Pyk2.[2] The inhibition of FAK disrupts its ability to mediate signal transduction, thereby impeding tumor cell growth, migration, and survival in FAK-overexpressing cancer cells.[2]

Quantitative Preclinical and Clinical Data

Conteltinib has demonstrated significant anti-tumor activity in both preclinical models and clinical trials. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type | Reference |

| FAK | 1.6 | In Vitro Kinase Assay | [1][6] |

Table 2: Preclinical Efficacy in Hepatocellular Carcinoma (HCC)

| Cell Lines | Treatment | Effect | Reference |

| HepG2, Bel-7402 | Conteltinib (3 µM) + XL184 (5 µM) | Significantly reduces cell survival fraction compared to single agents. | [4] |

| HepG2, Bel-7402 | Conteltinib (3 µM) + XL184 (5 µM) | Enhances caspase-dependent apoptosis. | [4] |

Table 3: Phase 1 Clinical Trial Efficacy in ALK-Positive Non-Small Cell Lung Cancer (NSCLC) (NCT02695550)

| Patient Population | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) | Recommended Phase 2 Dose | Reference |

| ALK TKI-naïve | 39 | 64.1% (95% CI, 47.2–78.8) | 15.9 months (95% CI, 9.26–23.3) | 15.0 months (95% CI, 9.06–25.8) | 600 mg QD | [7][8] |

| Crizotinib-resistant | 21 | 33.3% (95% CI, 14.6–57.0) | 6.73 months (95% CI, 4.73–8.54) | 6.60 months (95% CI, 3.77–13.3) | 300 mg BID | [7][8] |

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway in Cancer

The following diagram illustrates the central role of FAK in integrating signals from the extracellular matrix and growth factors to promote cancer cell survival, proliferation, and migration.

Experimental Workflow for Evaluating Conteltinib

This diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like Conteltinib, from initial in vitro screening to in vivo efficacy studies.

Detailed Experimental Protocols

In Vitro FAK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the in vitro kinase activity of FAK and the inhibitory potency of compounds like Conteltinib.

Materials:

-

Recombinant FAK enzyme

-

FAK substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Conteltinib (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare serial dilutions of Conteltinib in kinase buffer.

-

In a white-walled multi-well plate, add the FAK enzyme, FAK substrate, and Conteltinib dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the Conteltinib concentration.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of Conteltinib on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

Conteltinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Conteltinib and a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in cancer cells treated with Conteltinib using flow cytometry.

Materials:

-

Cancer cell line

-

Conteltinib

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Conteltinib as described for the cell viability assay.

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Western Blotting for FAK Phosphorylation

This protocol is used to determine the effect of Conteltinib on the phosphorylation of FAK at its autophosphorylation site (Y397), a marker of FAK activation.

Materials:

-

Cancer cell line

-

Conteltinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pFAK (Y397) and anti-total FAK

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Conteltinib for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against pFAK (Y397) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total FAK as a loading control.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Conteltinib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., HepG2 for HCC, or an ALK-positive NSCLC line)

-

Matrigel (optional)

-

Conteltinib formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Conteltinib orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

Conteltinib is a promising multi-kinase inhibitor with potent activity against FAK. Preclinical and early clinical data demonstrate its potential as a therapeutic agent in various cancers, particularly in ALK-positive NSCLC and potentially in combination therapies for other solid tumors like HCC. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to further elucidate the role of FAK inhibition in cancer and to advance the clinical development of Conteltinib and other FAK inhibitors.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. scispace.com [scispace.com]

- 5. promega.com.cn [promega.com.cn]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. AXL and SHC1 confer crizotinib resistance in patient-derived xenograft model of ALK-driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.aatbio.com [docs.aatbio.com]

Pyk2 as a Therapeutic Target for Conteltinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-rich Tyrosine Kinase 2 (Pyk2), also known as PTK2B, is a non-receptor tyrosine kinase that is a member of the focal adhesion kinase (FAK) family.[1] Pyk2 is involved in multiple signaling pathways that regulate cell proliferation, migration, survival, and adhesion.[1] Dysregulation of Pyk2 expression and activity has been implicated in various diseases, including cancer, where it plays a crucial role in tumor progression and metastasis.[2] This makes Pyk2 an attractive therapeutic target for the development of novel anti-cancer agents.

Conteltinib (also known as CT-707) is an orally available, multi-kinase inhibitor that targets Anaplastic Lymphoma Kinase (ALK), FAK, and Pyk2.[1][3] Its mechanism of action involves binding to and inhibiting the activity of these kinases, thereby disrupting their downstream signaling pathways and impeding tumor cell growth and survival.[1] This technical guide provides an in-depth overview of Pyk2 as a therapeutic target for Conteltinib, including its inhibitory profile, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Data Presentation: Inhibitory Profile of Conteltinib

Conteltinib has demonstrated potent inhibitory activity against its primary targets. The following table summarizes the available quantitative data on its inhibitory concentration.

| Target Kinase | IC50 Value | Reference |

| FAK | 1.6 nM | [3][4][5] |

| Pyk2 | Not explicitly reported; described as less potent than its inhibition of ALK. | [2] |

| ALK | Not explicitly reported; Conteltinib is described as a potent inhibitor. | [2] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pyk2 Signaling Pathway

Pyk2 is activated by various stimuli, including growth factors, cytokines, and integrin-mediated cell adhesion. Upon activation, Pyk2 autophosphorylates and serves as a scaffolding protein to recruit and activate several downstream signaling molecules, thereby promoting cancer cell proliferation, migration, and survival. The following diagram illustrates a simplified Pyk2 signaling pathway.

References

- 1. Facebook [cancer.gov]

- 2. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Methodological & Application

Application Note: In Vitro Profiling of Conteltinib (CT-707)

Application Notes: Conteltinib for Cell-Based Assays

Introduction

Conteltinib (also known as CT-707) is a potent, orally available multi-kinase inhibitor with significant activity against Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Its ability to disrupt key signaling pathways involved in tumor cell proliferation, migration, and survival makes it a valuable tool for cancer research and a potential antineoplastic agent.[2][3] These application notes provide detailed protocols and recommended concentration ranges for utilizing Conteltinib in various cell-based assays.

Mechanism of Action

Conteltinib exerts its anti-tumor effects by selectively binding to and inhibiting the kinase activity of ALK, FAK, and Pyk2.[2] The inhibition of these kinases disrupts downstream signaling cascades, including the PI3K, JAK/STAT, and RAS/MEK/ERK pathways, which are crucial for cancer cell growth and survival.[3][4] In enzymatic assays, Conteltinib demonstrates a particularly high potency against FAK, with an IC50 value of 1.6 nM.[1][5][6] Dysregulation of these kinases is common in several cancer types, where they play a critical role in cell migration, proliferation, and angiogenesis.[2]

Data Presentation: Effective Concentrations

The effective concentration of Conteltinib can vary significantly depending on the cell line and the specific assay. The following table summarizes reported concentrations and IC50 values from cell-based experiments.

| Cell Line | Assay Type | Concentration / IC50 | Incubation Time | Reference |

| HepG2 (Hepatocellular Carcinoma) | Cell Viability | 1.0 - 3.0 µM | 72 hours | [5] |

| Bel-7402 (Hepatocellular Carcinoma) | Cell Viability | 0.2 - 3.0 µM | 72 hours | [5] |

| HepG2 | Western Blot | 3 µM | 24 hours | [5] |

| Bel-7402 | Western Blot | 3 µM | 24 hours | [5] |

| HepG2 | Apoptosis Assay | 3 µM (in combination) | Not Specified | [5] |

| Bel-7402 | Apoptosis Assay | 3 µM (in combination) | Not Specified | [5] |

| In Vitro Kinase Assay | FAK Inhibition | IC50: 1.6 nM | Not Applicable | [1][5][6] |

Experimental Protocols

Preparation of Conteltinib Stock Solution

Proper preparation and storage of the Conteltinib stock solution are critical for reproducible results.

-

Reconstitution: Dissolve Conteltinib powder in fresh, moisture-free DMSO to create a high-concentration stock solution (e.g., 25 mg/mL or 39.31 mM).[1]

-

Working Solutions: For cell-based assays, dilute the DMSO stock solution with cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Storage: Store the DMSO stock solution in aliquots at -20°C for up to one year or at -80°C for up to two years.[5] Avoid repeated freeze-thaw cycles.[7]

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the effect of Conteltinib on cultured cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Conteltinib | C32H45N9O3S | CID 89860551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Preparing Conteltinib Stock Solution in DMSO

Introduction

Conteltinib (also known as CT-707) is a potent, orally available multi-kinase inhibitor with significant activity against Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Proline-rich Tyrosine Kinase 2 (Pyk2)[1][2][3][4]. It demonstrates a particularly strong inhibitory effect on FAK with an IC50 of 1.6 nM[1][2][4]. Due to its role in critical cellular processes such as cell survival, proliferation, and migration, the inhibition of these kinases makes Conteltinib a valuable tool in cancer research, particularly in studies related to hepatocellular carcinoma and non-small cell lung cancer[1][5][6][7].

This document provides detailed protocols for the preparation of Conteltinib stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro research applications. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and consistent performance in downstream experiments.

Data Presentation

Table 1: Chemical and Physical Properties of Conteltinib

| Property | Value | Source(s) |

| Synonyms | CT-707 | [1][2][4] |

| CAS Number | 1384860-29-0 | [1][4][6] |

| Molecular Formula | C32H45N9O3S | [1][6] |

| Molecular Weight | 635.82 g/mol | [1][3][6] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility in DMSO | ≥ 25 mg/mL (approx. 39.31 mM) | [2] |

Note: The solubility of Conteltinib in DMSO can be affected by the presence of moisture. It is highly recommended to use a fresh, anhydrous grade of DMSO.[1][2] If precipitation is observed, gentle warming and/or sonication can aid in dissolution.[1]

Table 2: In Vitro Inhibitory Activity of Conteltinib

| Target | IC50 | Source(s) |

| FAK | 1.6 nM | [1][2][4][5][8] |

| ALK | Potent Inhibitor | [2][3][9] |

| Pyk2 | Potent Inhibitor | [2][3][9] |

Signaling Pathway Inhibition

Conteltinib exerts its anti-tumor effects by inhibiting key signaling pathways. As a potent FAK inhibitor, it disrupts the FAK-mediated signaling cascade, which is crucial for cell adhesion, migration, and survival. The diagram below illustrates the simplified FAK signaling pathway and the point of inhibition by Conteltinib.

Caption: Conteltinib inhibits FAK activation and downstream signaling.

Experimental Protocols

Materials and Equipment

-

Conteltinib (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Optional: Water bath or sonicator

Protocol 1: Preparation of a 10 mM Conteltinib Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM Conteltinib stock solution. Adjust volumes as needed for your specific requirements.

-

Pre-handling: Before opening the vial, gently tap it on a hard surface to ensure all the powder has settled at the bottom.[10]

-

Weighing: Accurately weigh out 6.36 mg of Conteltinib powder using a calibrated analytical balance and transfer it to a sterile vial.

-

Calculation:

-

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM x 1 mL x 635.82 g/mol = 6.3582 mg

-

-

Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the Conteltinib powder.

-

Mixing: Cap the vial securely and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.

-

Assisting Dissolution (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4] Alternatively, brief sonication can be used.[1]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][10]

-

Long-term Storage: Store the aliquots at -20°C or -80°C.[1] Under these conditions, the stock solution is stable for extended periods (-20°C for up to 1 year, -80°C for up to 2 years).[1]

Protocol 2: Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium to the final desired working concentration.

-

Intermediate Dilution (Recommended): To prevent precipitation of the compound in the aqueous medium, it is best to perform serial dilutions of the DMSO stock solution in DMSO first.

-

Final Dilution: Add the final diluted DMSO sample to your buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

Use the formula C1V1 = C2V2:

-

(10,000 µM) * V1 = (10 µM) * (1000 µL)

-

V1 = 1 µL

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

Experimental Workflow

The following diagram outlines the workflow for preparing Conteltinib stock and working solutions.

Caption: Workflow for preparing Conteltinib stock and working solutions.

Safety Precautions

-

Conteltinib is a bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.

-

All procedures should be performed in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for Conteltinib for comprehensive safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Conteltinib | C32H45N9O3S | CID 89860551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. abmole.com [abmole.com]

- 7. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. conteltinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. file.selleckchem.com [file.selleckchem.com]

- 11. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for Conteltinib in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility and stability of conteltinib, a potent multi-kinase inhibitor, for its effective use in in vitro cell culture applications.

Introduction to Conteltinib

Conteltinib (also known as CT-707) is a powerful inhibitor of several tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Its ability to disrupt key signaling pathways makes it a valuable tool for cancer research and drug development.[2][3] Conteltinib has demonstrated significant anti-tumor activities in preclinical studies and is being investigated in clinical trials for various cancers, including non-small cell lung cancer.[3][4]

Conteltinib Signaling Pathways

Conteltinib exerts its biological effects by inhibiting critical signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[2] Specifically, it targets:

-

ALK Signaling: In cancers driven by ALK rearrangements, conteltinib inhibits the constitutively active ALK fusion protein, thereby blocking downstream pathways such as the PI3K/AKT, JAK/STAT, and RAS/MEK/ERK pathways.[3][5]

-

FAK Signaling: As a potent FAK inhibitor (IC50 of 1.6 nM), conteltinib disrupts focal adhesion dynamics, which are crucial for cell adhesion, migration, and invasion.[1][6][7]

Below is a diagram illustrating the primary signaling pathways inhibited by conteltinib.

Solubility of Conteltinib

The solubility of conteltinib is a critical factor for its use in cell-based assays. It is important to prepare stock solutions in an appropriate solvent and to be aware of its solubility limits in aqueous media.

Solubility in Common Solvents

| Solvent | Solubility | Notes |

| DMSO | 25 mg/mL (39.31 mM)[1][6] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] Ultrasonic treatment may be needed to fully dissolve the compound.[6] |

| Water | Insoluble[6] | |

| Ethanol | Insoluble[6] |

Formulations for In Vivo and In Vitro Use

For specific applications, conteltinib can be prepared in various formulations to enhance its solubility and delivery.

| Application | Formulation Components | Final Concentration |

| In Vitro | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.27 mM)[6] |

| In Vitro | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.27 mM)[6] |

| In Vivo (Oral) | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.27 mM)[6] |

Stability of Conteltinib in Solution

Proper storage of conteltinib stock solutions is essential to maintain its activity.

| Storage Condition | Solvent | Stability Duration |

| -20°C | Powder | 3 years[6] |

| -20°C | In solvent | 1 year[6][8] |

| -80°C | In solvent | 2 years[6][8] |

Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6][9]

Protocol for Preparing Conteltinib for Cell Culture

This protocol describes the preparation of a conteltinib stock solution and its dilution into cell culture medium for use in cellular assays.

References

- 1. researchgate.net [researchgate.net]

- 2. fda.gov [fda.gov]

- 3. The Lysosomal Sequestration of Tyrosine Kinase Inhibitors and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Conteltinib Efficacy Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of Conteltinib (CT-707) using animal models of non-small cell lung cancer (NSCLC). Conteltinib is a potent multi-kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2), demonstrating significant anti-tumor activity in preclinical settings, particularly in ALK-positive NSCLC.[1][2]

Overview of Preclinical Animal Models

Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents like Conteltinib. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice. For Conteltinib, relevant models include those established from ALK-positive and potentially ROS1-positive NSCLC cell lines.

Table 1: Recommended Cell Lines for Conteltinib Efficacy Studies

| Cell Line | Cancer Type | Key Genetic Alteration | Notes |

| H3122 | NSCLC Adenocarcinoma | EML4-ALK Fusion | Commonly used for ALK-positive NSCLC studies. |

| H2228 | NSCLC Adenocarcinoma | EML4-ALK Fusion | Another established model for ALK-rearranged NSCLC. |

| HCC78 | NSCLC Adenocarcinoma | SLC34A2-ROS1 Fusion | A representative model for ROS1-positive NSCLC. |

Table 2: Summary of Preclinical Efficacy Data for Conteltinib in ALK-Positive NSCLC Xenograft Models

| Animal Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value) |

| H3122 Xenograft | Vehicle Control | N/A | 0 | N/A |

| Conteltinib | 25 mg/kg, oral, daily | Data not available | Data not available | |

| Crizotinib-Resistant H3122 Xenograft | Vehicle Control | N/A | 0 | N/A |

| Conteltinib | 50 mg/kg, oral, daily | Data not available | Data not available |

Note: Specific quantitative data on tumor growth inhibition for Conteltinib in these preclinical models is not publicly available in the search results. The table is structured for data insertion upon availability.

Experimental Protocols

Protocol for Establishing Subcutaneous Xenograft Models

This protocol outlines the steps for establishing subcutaneous tumors from NSCLC cell lines in immunodeficient mice.

Materials:

-

ALK-positive (e.g., H3122) or ROS1-positive (e.g., HCC78) NSCLC cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD-scid)

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture the selected NSCLC cell line according to standard protocols to achieve approximately 80-90% confluency.

-

Cell Harvesting:

-

Wash the cells with PBS.

-

Trypsinize the cells and then neutralize the trypsin with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in serum-free medium or PBS.

-